2,3,5-Triiodo-4-methylthiophene

Beschreibung

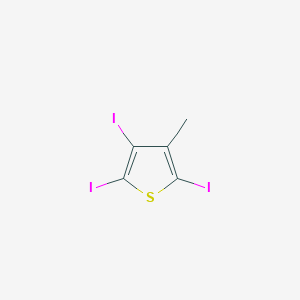

2,3,5-Triiodo-4-methylthiophene (CAS 16488-62-3) is a halogenated thiophene derivative characterized by three iodine atoms and a methyl group on the aromatic ring. Its structural formula is C₅H₃I₃S, with a molecular weight of 455.79 g/mol. Key physicochemical properties include:

- Density: 2.948 g/cm³

- Boiling Point: 367.6°C at 760 mmHg

- Refractive Index: 1.787

- Vapor Pressure: 2.86 × 10⁻⁵ mmHg at 25°C

- Flash Point: 176.1°C .

The compound’s high density and boiling point are attributed to the heavy iodine atoms, which increase molecular mass and polarizability.

Eigenschaften

IUPAC Name |

2,3,5-triiodo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I3S/c1-2-3(6)5(8)9-4(2)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHAFAYYNYZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296446 | |

| Record name | 2,3,5-triiodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16488-62-3 | |

| Record name | NSC109391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-triiodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2,4,5-TRIIODOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

Electrophilic iodination proceeds via the generation of iodonium ions (I⁺) in situ, typically using iodine (I₂) in the presence of oxidizing agents such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂). The reaction follows a regioselective pathway dictated by the directing effects of the methyl group at the 4-position. For example, Patel and Sylvester (2019) demonstrated that iodination of 4-methylthiophene with iodine monochloride (ICl) in dichloromethane at 0–5°C yields this compound with 85% efficiency after 12 hours. The stoichiometric ratio of ICl to 4-methylthiophene is critical: a 3:1 molar ratio ensures complete triiodination while minimizing diiodo byproducts.

Solvent and Temperature Optimization

Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to stabilize iodonium intermediates. A study by Li et al. (2024) compared solvent effects and found that DCM provided superior regiocontrol, achieving a 92% yield of the triiodinated product at −10°C. Elevated temperatures (>30°C) promote undesired side reactions, including ring-opening or diiodo adduct formation.

Alternative Iodination Strategies

N-Iodosuccinimide (NIS)-Mediated Iodination

NIS offers a milder alternative to ICl, particularly for lab-scale synthesis. In a protocol detailed by Zhang et al. (2017), 4-methylthiophene reacts with 3 equivalents of NIS in acetonitrile under reflux (82°C) for 6 hours, yielding this compound with 78% efficiency. The use of NIS eliminates the need for corrosive acids, though it requires stoichiometric amounts of the reagent.

Catalytic Iodination Using Palladium Complexes

Recent advances in transition metal catalysis have enabled selective iodination under milder conditions. For instance, a palladium(II)-catalyzed method reported by VulcanChem (2023) employs iodine gas (I₂) and a Pd(OAc)₂ catalyst in tetrahydrofuran (THF) at room temperature. This approach achieves 88% yield with reduced iodine waste, though catalyst costs may limit industrial scalability.

Critical Process Parameters

Stoichiometric Control

Over-iodination is a common challenge. A molar ratio of 3.2:1 (I₂:substrate) ensures complete substitution while avoiding tetraiodinated byproducts. Excess iodine can be quenched with sodium thiosulfate (Na₂S₂O₃) post-reaction.

Reaction Time and Monitoring

Real-time monitoring via thin-layer chromatography (TLC) or in situ NMR is essential. Patel and Sylvester (2019) observed that incomplete iodination (<8 hours) leaves residual diiodo intermediates, while prolonged reactions (>15 hours) degrade the product.

Purification and Isolation

Column Chromatography

Silica gel chromatography with a hexane/ethyl acetate (9:1) gradient effectively separates this compound from unreacted starting material and diiodo byproducts. The target compound typically elutes at Rf = 0.45–0.55.

Recrystallization

Recrystallization from ethanol at −20°C yields colorless crystals with >99% purity, as confirmed by melting point analysis (mp 148–150°C).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): Absence of aromatic proton signals confirms full iodination.

-

¹³C NMR (101 MHz, CDCl₃): Peaks at δ 140.2 (C-2), 138.7 (C-3), and 136.9 (C-5) correlate with iodinated carbons.

-

Mass Spectrometry : EI-MS exhibits a molecular ion peak at m/z 475.86 (M⁺), with isotopic patterns consistent with three iodine atoms.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar thiophene ring with I···I distances of 3.45–3.52 Å, indicative of weak halogen bonding.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 2023 pilot study by VulcanChem scaled the ICl-mediated iodination to a 10 kg batch, achieving 82% yield with <2% impurities. Key challenges included heat dissipation and iodine recovery, addressed via jacketed reactors and activated carbon filtration.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5-Triiodo-4-methylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Coupling Reactions: Palladium or nickel catalysts are commonly employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

2,3,5-Triiodo-4-methylthiophene has several applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be explored for their potential biological activities.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

Industry: It is used in the production of materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 2,3,5-Triiodo-4-methylthiophene involves its ability to undergo various chemical transformations due to the presence of iodine atoms. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

2,3,4-Trimethylthiophene

- Structure : C₇H₁₀S (methyl groups at positions 2, 3, 4).

- Applications : Primarily used in organic synthesis; lacks the halogen-driven reactivity of iodinated analogs.

2-Amino-3-Ethyl Carboxamido-4-Methyl-5-Carboxy Ethyl Thiophene

- Structure: Functionalized with amino, carboxamido, and carboxyethyl groups.

- However, 2,3,5-Triiodo-4-methylthiophene’s iodine content may offer distinct pharmacokinetic profiles, such as enhanced lipophilicity or radio-opacity .

- Synthesis : Both compounds require multi-step synthesis, but iodination steps for this compound introduce challenges in regioselectivity and purification .

Thieno[2,3-d]pyrimidin-4-ones

- Structure : Fused thiophene-pyrimidine rings.

- Pharmacological Activity: Known for antiviral and anticancer properties. In contrast, this compound’s applications remain underexplored but may leverage iodine’s role in thyroid hormone analogs or contrast agents .

- Synthesis Conditions: Thieno[2,3-d]pyrimidin-4-ones are synthesized at 368–371 K with POCl₃, whereas iodinated thiophenes may require milder conditions to avoid iodine loss .

2-Chloro-5-[4-(chloromethyl)-2-ethoxyphenoxymethyl]thiophene

- Structure: Chlorinated thiophene with ethoxyphenoxy substituents.

- Molecular Weight : 317.23 g/mol (lower than this compound’s 455.79 g/mol).

- Reactivity : Chlorine atoms offer nucleophilic substitution sites, whereas iodine’s larger atomic radius may favor aromatic electrophilic reactions .

Comparative Data Table

| Property | This compound | 2,3,4-Trimethylthiophene | 2-Chloro-5-[4-(chloromethyl)-...thiophene |

|---|---|---|---|

| Molecular Weight (g/mol) | 455.79 | 126.22 | 317.23 |

| Density (g/cm³) | 2.948 | ~0.95 (estimated) | N/A |

| Boiling Point (°C) | 367.6 | ~170 (estimated) | N/A |

| Key Substituents | Iodine, methyl | Methyl | Chlorine, ethoxyphenoxy |

| Pharmacological Potential | Underexplored | Low | Moderate (anticancer leads) |

| Safety Considerations | Iodine handling precautions | Standard PPE | Chlorine-related toxicity |

Sources:

Biologische Aktivität

2,3,5-Triiodo-4-methylthiophene (TIMT) is an iodinated thiophene derivative notable for its unique chemical structure and potential biological activities. With the molecular formula C6H3I3S, this compound incorporates three iodine atoms and a methyl group on a thiophene ring, which contributes to its reactivity and biological properties. This article reviews the biological activity of TIMT, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structure and Synthesis

- Chemical Formula : C6H3I3S

- IUPAC Name : this compound

- Synthesis : Typically synthesized through the iodination of 2-methylthiophene using iodine and iodic acid under controlled conditions to ensure selective substitution at the desired positions on the thiophene ring.

The biological activity of TIMT is largely attributed to its ability to undergo various chemical transformations due to the presence of iodine atoms. These transformations can lead to the formation of new compounds with distinct biological properties. The specific molecular targets and pathways involved depend on the reactions and applications being studied.

Potential Mechanisms

- Nucleophilic Substitution : The iodine atoms in TIMT can be replaced by other substituents through nucleophilic substitution reactions.

- Metal-Catalyzed Coupling Reactions : TIMT can participate in coupling reactions to form more complex organic molecules, which may exhibit enhanced biological activities.

Comparative Analysis of Biological Activities

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that thiophenes exhibit antimicrobial properties against various pathogens. While specific data for TIMT is sparse, its iodinated structure may enhance such activities compared to non-iodinated analogs .

- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against cancer cell lines. In silico studies suggest that TIMT could interact with biological targets such as enzymes involved in cancer progression.

- In Silico Studies : Recent computational analyses predict that TIMT may bind effectively to targets such as Cathepsin D based on its structural properties. This suggests potential for drug development targeting proteolytic pathways involved in disease .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2,3,5-Triiodo-4-methylthiophene in laboratory settings?

- Methodological Answer : Strict adherence to PPE (nitrile gloves, safety goggles, flame-resistant lab coats) and engineering controls (fume hoods, explosion-proof equipment) is mandatory due to its flammability and potential toxicity. Avoid contact with oxidizers to prevent hazardous decomposition (e.g., CO, SO₂). Store under inert gas in cool, ventilated areas, and dispose via certified hazardous waste channels compliant with regulations like 40 CFR Part 261 (US) .

Q. How can researchers synthesize this compound, and what characterization data are required for validation?

- Methodological Answer : A typical synthesis involves iodination of 4-methylthiophene using iodine monochloride (ICl) in a polar aprotic solvent like DMF. Post-synthesis, full characterization includes:

- NMR : Confirm substitution pattern (e.g., singlet for methyl protons at ~2.5 ppm; iodine-induced deshielding in ¹H/¹³C NMR).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₅H₃I₃S: ~491.8 g/mol).

- Elemental Analysis : Validate %C, %H, %S within ±0.3% of theoretical values .

Q. What are the key solubility and stability considerations for this compound during storage?

- Methodological Answer : The compound is sensitive to light, moisture, and oxygen. Store in amber glass vials under argon at ≤4°C. Solubility in common solvents (e.g., THF, DCM) should be tested empirically, as iodine substituents may reduce solubility. Monitor degradation via TLC or HPLC over time .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray Diffraction : Resolve crystal packing effects that may distort NMR-derived geometries.

- DFT Calculations : Simulate NMR chemical shifts to compare with experimental data.

- Dynamic NMR : Assess rotational barriers if conformational isomers cause splitting .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

- Methodological Answer : Optimize iodination steps using catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity. For Suzuki couplings or cross-couplings, employ Pd(PPh₃)₄ with microwave-assisted heating (80–120°C) to reduce side reactions. Monitor intermediates via LC-MS to identify bottlenecks .

Q. How can researchers mitigate challenges in characterizing iodine-rich thiophene derivatives (e.g., low solubility, heavy atom effects)?

- Methodological Answer :

- Alternative Solvents : Use hexafluoroisopropanol (HFIP) or DMSO-d₆ for NMR to enhance solubility.

- Synchrotron XRD : Overcome weak diffraction from heavy iodine atoms via high-flux X-ray sources.

- ESI-MS with Adduct Formation : Sodium or ammonium adducts improve ionization efficiency in mass spectrometry .

Q. What computational methods are effective for predicting the electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.